molecular formula C10H9N3O5S B2587333 N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine CAS No. 852454-09-2

N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine

Cat. No.: B2587333
CAS No.: 852454-09-2
M. Wt: 283.26
InChI Key: FCUYADRZXDQXJD-UHFFFAOYSA-N
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Description

N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine dione core conjugated to a glycine moiety via an acetyl linker.

Properties

IUPAC Name

2-[[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5S/c14-6(11-3-7(15)16)4-13-9(17)8-5(1-2-19-8)12-10(13)18/h1-2H,3-4H2,(H,11,14)(H,12,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUYADRZXDQXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CC(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in this process include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thieno[3,2-d]pyrimidine Derivatives

The thieno[3,2-d]pyrimidine scaffold is a common feature in several bioactive compounds. Key comparisons include:

3-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide
  • Structural Difference : Replaces the glycine group with a 2-methoxybenzyl-propanamide moiety.
  • Activity : Exhibits an IC₅₀ of 12,000 nM against glucose transporters, indicating weak inhibitory activity .
  • Significance : Highlights that substitution at the glycine position drastically alters target engagement, as the bulkier hydrophobic group may reduce affinity for polar targets.
Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide Derivatives
  • Structural Difference: Features a benzothieno core instead of thieno and includes sulfonamide groups.
  • Activity: Strong COX-2 and iNOS inhibition (e.g., compound 1: IC₅₀ < 10 μM in human keratinocytes) .
  • Significance : The sulfonamide group enhances anti-inflammatory activity compared to glycine-linked derivatives, suggesting critical roles for electron-withdrawing substituents in target binding .

Quinazoline-2,4-dione Derivatives

2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-hydrazineyl-2-oxo-ethyl)acetamide
  • Structural Difference: Substitutes the thieno ring with a quinazoline dione system.
  • Significance: Demonstrates that the heterocyclic core (thieno vs. benzo) influences metabolic stability and target selectivity.

Comparison with Functional Analogs

Anti-Inflammatory Activity

  • Benzothieno[3,2-d]pyrimidine sulfonamides (e.g., compound 1): Suppress PGE₂ and IL-8 production in human keratinocytes (NCTC 2544) and macrophages (J774) at 10 μM .
  • N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine: No direct anti-inflammatory data are available, but the glycine moiety may reduce membrane permeability compared to sulfonamide derivatives, limiting intracellular efficacy .

Enzyme Inhibition

  • Glucose Transporter Inhibitors: The thieno[3,2-d]pyrimidine derivative with a 2-methoxybenzyl group shows weak inhibition (IC₅₀ = 12,000 nM), suggesting that glycine-linked analogs may require additional hydrophobic interactions for potency .
  • COX-2 Inhibition : Sulfonamide derivatives achieve sub-micromolar activity, whereas glycine-linked compounds lack the necessary pharmacophore for COX-2 binding .

Physicochemical and Spectral Properties

Property This compound 3-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide (Compound 1)
Purity (HPLC) Not reported 99% >95%
Optical Rotation Not reported [α]D -59.5 (MeOH) Not applicable (achiral)
Solubility Likely moderate (polar glycine group) Low (hydrophobic substituents) Low (sulfonamide group)
Biological Target Undetermined Glucose transporters (IC₅₀ = 12,000 nM) COX-2 (IC₅₀ < 10 μM)

Biological Activity

N-[(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)acetyl]glycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H10N2O4S
  • Molecular Weight : 270.27 g/mol
  • CAS Number : [Not specified in search results]

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
  • Case Study : A study on related thieno[3,2-d]pyrimidine derivatives demonstrated inhibition of colon cancer cell lines with IC50 values ranging from 6.2 µM to 43.4 µM against various cancer cell lines .

Antimicrobial Activity

The thieno[3,2-d]pyrimidine structure is also associated with antimicrobial effects:

  • Mechanism of Action : These compounds disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
  • Research Findings : Compounds derived from this scaffold have shown activity against Gram-positive and Gram-negative bacteria, as well as fungal strains.

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects that may be beneficial in treating conditions like arthritis:

  • Mechanism of Action : It likely inhibits pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Clinical Relevance : Anti-inflammatory activity was noted in a study involving animal models where inflammation was significantly reduced following treatment with similar compounds.

Data Summary Table

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts cell wall synthesis
Anti-inflammatoryInhibits pro-inflammatory cytokines

Research Findings

Several studies have focused on the biological activities of thieno[3,2-d]pyrimidine derivatives:

  • Anticancer Studies : A series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The results indicated that modifications at specific positions on the thieno[3,2-d]pyrimidine ring enhanced anticancer activity.
  • Antimicrobial Evaluation : Various derivatives were tested against a panel of microbial strains. The findings suggested that certain substitutions increased the spectrum of activity against resistant strains.
  • Inflammation Models : Animal studies demonstrated that administration of these compounds led to a decrease in inflammatory markers and improved clinical scores in models of arthritis.

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